4,4,4-Trifluoro-3-(methylamino)butanamide hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-(methylamino)butanamide hydrochloride typically involves the reaction of 4,4,4-trifluoro-3-(methylamino)butanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of 4,4,4-Trifluoro-3-(methylamino)butanoic acid: This intermediate is synthesized through the reaction of 4,4,4-trifluorobutanoyl chloride with methylamine.
Formation of this compound: The intermediate is then treated with hydrochloric acid to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, with careful control of reaction conditions to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-3-(methylamino)butanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl and methylamino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4,4,4-Trifluoro-3-(methylamino)butanamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3-(methylamino)butanamide hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl and methylamino groups play a crucial role in its activity, influencing its binding affinity and reactivity with target molecules. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-3-(methylamino)butanoic acid
- 4,4,4-Trifluoro-3-(methylamino)butanamide
- 4,4,4-Trifluoro-3-(methylamino)butanol
Uniqueness
4,4,4-Trifluoro-3-(methylamino)butanamide hydrochloride is unique due to the presence of both trifluoromethyl and methylamino groups, which impart distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications .
Properties
IUPAC Name |
4,4,4-trifluoro-3-(methylamino)butanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3N2O.ClH/c1-10-3(2-4(9)11)5(6,7)8;/h3,10H,2H2,1H3,(H2,9,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKLANQEVWAVDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC(=O)N)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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